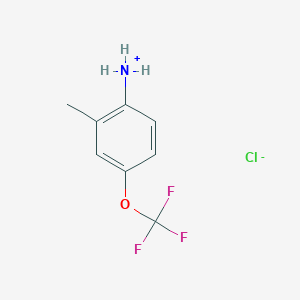
5-((2S,3S)-5-Bromo-2-(4-hydroxyphenyl)-2,3-dihydrobenzofuran-3-yl)benzene-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-((2S,3S)-5-Bromo-2-(4-hydroxyphenyl)-2,3-dihydrobenzofuran-3-yl)benzene-1,3-diol is an organic compound characterized by its unique structure, comprising brominated and dihydrobenzofuran units
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves a multi-step process:
Step 1: Synthesis begins with the bromination of a phenyl ring, requiring bromine (Br2) in the presence of a catalyst such as iron (Fe).
Step 2: Formation of the dihydrobenzofuran ring involves a cyclization reaction, often using a strong acid like sulfuric acid (H2SO4) to catalyze the process.
Step 3: Introduction of hydroxy groups to the benzene ring is achieved through hydroxylation, using reagents like hydrogen peroxide (H2O2) in the presence of an acid catalyst.
Industrial Production Methods
In industrial settings, the production of 5-((2S,3S)-5-Bromo-2-(4-hydroxyphenyl)-2,3-dihydrobenzofuran-3-yl)benzene-1,3-diol scales up these synthetic steps. Automated reactors and continuous flow processes ensure efficiency and high yield, using advanced techniques to monitor reaction conditions and optimize reagent use.
化学反応の分析
Types of Reactions
The compound undergoes various chemical reactions:
Oxidation: It can be oxidized to form quinones, using oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction can convert the compound into its fully saturated counterparts, utilizing reducing agents such as sodium borohydride (NaBH4).
Substitution: Halogenation and nitration are common substitution reactions, where the bromine or hydroxy groups are replaced by other substituents under specific conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Catalysts: Palladium (Pd), iron (Fe)
Major Products Formed
Oxidation Products: Quinones and related compounds.
Reduction Products: Fully saturated derivatives.
Substitution Products: Varied, depending on the substituents introduced.
科学的研究の応用
5-((2S,3S)-5-Bromo-2-(4-hydroxyphenyl)-2,3-dihydrobenzofuran-3-yl)benzene-1,3-diol is used in numerous research applications:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigated for its potential bioactive properties.
Medicine: Explored for its use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of polymers and other materials requiring specific structural properties.
作用機序
The compound exerts its effects through various molecular mechanisms:
Molecular Targets: Often targets specific proteins or enzymes involved in biological processes.
Pathways Involved: May interact with signaling pathways or inhibit enzyme activity, leading to downstream effects that can be harnessed for therapeutic purposes.
類似化合物との比較
Similar Compounds
5-Bromo-2-(4-hydroxyphenyl)-2,3-dihydrobenzofuran-3-yl)benzene-1,3-diol: Shares structural similarities but differs in specific functional groups.
2-(4-Hydroxyphenyl)-2,3-dihydrobenzofuran-3-yl)benzene-1,3-diol: Lacks the bromine atom, resulting in different reactivity and applications.
Uniqueness
Structural Complexity: The presence of the bromine atom and hydroxyl groups on the dihydrobenzofuran ring contribute to the compound's unique chemical and biological properties.
Versatility: Its reactivity and potential bioactivity make it a valuable compound for diverse research applications, distinguishing it from other structurally similar molecules.
特性
IUPAC Name |
5-[(2S,3S)-5-bromo-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-3-yl]benzene-1,3-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrO4/c21-13-3-6-18-17(9-13)19(12-7-15(23)10-16(24)8-12)20(25-18)11-1-4-14(22)5-2-11/h1-10,19-20,22-24H/t19-,20+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWIDDLZNRYYITM-VQTJNVASSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C(C3=C(O2)C=CC(=C3)Br)C4=CC(=CC(=C4)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H]2[C@H](C3=C(O2)C=CC(=C3)Br)C4=CC(=CC(=C4)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-Butyl 8-methyl-3-vinyl-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B8047178.png)










